molecular formula C11H12O2 B2685668 4-Phenyl-2-methyl-3-butenoic acid CAS No. 175890-13-8

4-Phenyl-2-methyl-3-butenoic acid

Cat. No. B2685668
CAS RN: 175890-13-8
M. Wt: 176.215
InChI Key: WMNSNYYTGUANTL-BQYQJAHWSA-N
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Description

4-Phenyl-2-methyl-3-butenoic acid, also known as trans-Styrylacetic acid, is a chemical compound with the linear formula C6H5CH=CHCH2CO2H . It has a molecular weight of 162.19 .


Synthesis Analysis

The synthesis of 4-Phenyl-2-methyl-3-butenoic acid can be achieved through various methods. One such method involves the microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid . Another method involves the use of ether solvents like anhydrous diethyl ether .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-2-methyl-3-butenoic acid can be represented as C6H5CH=CHCH2CO2H . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

4-Phenyl-2-methyl-3-butenoic acid can undergo various chemical reactions. For instance, it has been shown to react with methoxy-substituted arynes . It can also be converted into its methyl ester derivative .


Physical And Chemical Properties Analysis

4-Phenyl-2-methyl-3-butenoic acid has a molecular weight of 162.1852 . It is also known to be light sensitive .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-Phenyl-2-methyl-3-butenoic acid is the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) . This enzyme plays a crucial role in the bioactivation of peptide hormones . Additionally, 4-Phenyl-2-methyl-3-butenoic acid has been identified as an inhibitor of histone deacetylase (HDAC) enzymes .

Mode of Action

4-Phenyl-2-methyl-3-butenoic acid: interacts with its targets by inhibiting their activity. It inhibits PAM, which has anti-inflammatory properties and has been shown to inhibit the growth of certain cancer cells . Furthermore, it increases the acetylation levels of selected histone subtypes in a dose and time-dependent manner, an effect attributable to the inhibition of HDAC enzymes .

Biochemical Pathways

The inhibition of PAM and HDAC enzymes by 4-Phenyl-2-methyl-3-butenoic acid affects several biochemical pathways. The inhibition of PAM can impact the bioactivation of peptide hormones . On the other hand, the inhibition of HDAC enzymes can lead to increased acetylation levels of histones, affecting gene expression . This can result in the modulation of signaling pathways involved in growth and survival, especially downregulation of JNK and upregulation of p38 MAPK .

Result of Action

The molecular and cellular effects of 4-Phenyl-2-methyl-3-butenoic acid ’s action include the inhibition of PAM and HDAC enzymes, leading to changes in peptide hormone bioactivation and histone acetylation respectively . These changes can affect cell growth and survival, potentially inhibiting the growth of certain cancer cells .

Safety and Hazards

4-Phenyl-2-methyl-3-butenoic acid may cause skin irritation and serious eye irritation. It may also cause an allergic skin reaction . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

(E)-2-methyl-4-phenylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNSNYYTGUANTL-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175890-13-8
Record name (3E)-2-methyl-4-phenylbut-3-enoic acid
Source European Chemicals Agency (ECHA)
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